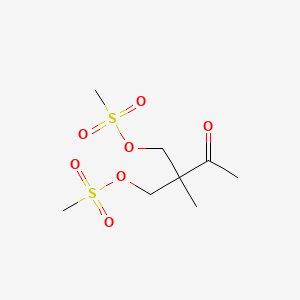
2-Acetyl-2-methylpropane-1,3-diol bismethanesulphonate
Cat. No. B8503754
M. Wt: 288.3 g/mol
InChI Key: MVMQMNDHMWHSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04415586
Procedure details


66 g (0.5 mol) of 3-oxo-2,2-bis-(hydroxymethyl)butane (for the preparation, see Beilstein H 1, E III 3306, IV 4132 and J. Chem. Soc., London, 1932, 2671) were dissolved in 300 ml of 1,2-dichlorethane, 114.5 g (1 mol) of methanesulphonyl chloride were added dropwise, and 158 g (2 mol) of pyridine were added dropwise at 0°-5° C. The mixture was subsequently stirred at room temperature for 15 hours and then poured onto 600 ml of ice-water and 100 ml of concentrated hydrochloric acid. A solid thereby precipitated and was filtered off. The aqueous phase was extracted with 1,000 ml of methylene chloride; the solid was dissolved in the methylene chloride phase, the organic phase was dried over sodium sulphate, the solvent was distilled off under a waterpump vacuum and the residue was suspended in 200 ml of ether. The residue was filtered off and washed with 100 ml of ether. 100 g (about 70% of theory) of 2-acetyl-2-methyl-propane-1,3-diol bismethanesulphonate of melting point 105°-108° C. were obtained. ##STR71##

[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Six



Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:9])[C:3]([CH2:7][OH:8])([CH2:5][OH:6])[CH3:4].[CH3:10][S:11](Cl)(=[O:13])=[O:12].N1C=CC=CC=1.Cl>ClCCCl>[CH3:10][S:11]([O:6][CH2:5][C:3]([C:2](=[O:1])[CH3:9])([CH3:4])[CH2:7][O:8][S:11]([CH3:10])(=[O:13])=[O:12])(=[O:13])=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
66 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C(C(C)(CO)CO)C
|
Step Two
[Compound]
|
Name
|
III
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
IV
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
114.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
158 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Six
[Compound]
|
Name
|
ice water
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Seven
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was subsequently stirred at room temperature for 15 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A solid thereby precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with 1,000 ml of methylene chloride
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the solid was dissolved in the methylene chloride phase
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase was dried over sodium sulphate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under a waterpump vacuum
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The residue was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 100 ml of ether
|
Outcomes


Product
Details
Reaction Time |
15 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)OCC(COS(=O)(=O)C)(C)C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 100 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
